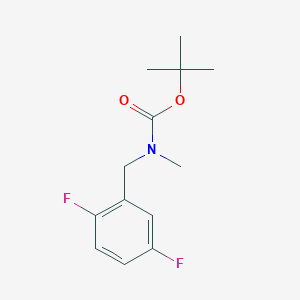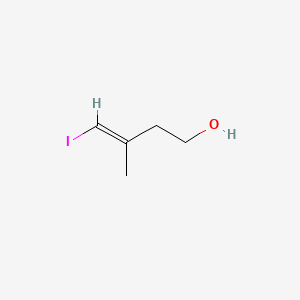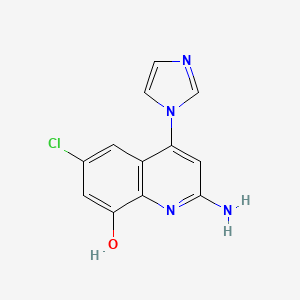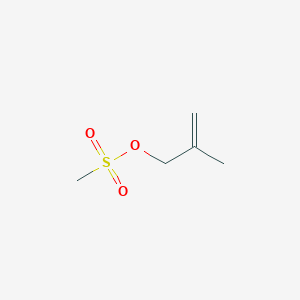
(5-Chloro-6-cyanopyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-cyanopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and cyano groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-cyanopyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling reaction of 5-chloro-6-cyanopyridine with a boron reagent such as bis(pinacolato)diboron under mild conditions. This reaction is often carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Chloro-6-cyanopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., toluene, ethanol)
Oxidizing agents: (e.g., H2O2, NaBO3)
Major Products:
Biaryls: (from Suzuki-Miyaura coupling)
Alcohols/Ketones: (from oxidation)
Substituted pyridines: (from substitution reactions)
Applications De Recherche Scientifique
(5-Chloro-6-cyanopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Chloro-6-cyanopyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. Additionally, the compound’s ability to undergo cross-coupling reactions allows it to be incorporated into larger molecular frameworks, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
- 5-Chloro-3-pyridineboronic acid
- 6-Cyano-3-pyridineboronic acid
- 4-Chloro-3-pyridineboronic acid
Comparison: (5-Chloro-6-cyanopyridin-3-yl)boronic acid is unique due to the presence of both chlorine and cyano substituents on the pyridine ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its analogs. For instance, the cyano group can participate in additional reactions, such as nucleophilic addition, which is not possible with compounds lacking this functional group .
Propriétés
Formule moléculaire |
C6H4BClN2O2 |
|---|---|
Poids moléculaire |
182.37 g/mol |
Nom IUPAC |
(5-chloro-6-cyanopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H4BClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3,11-12H |
Clé InChI |
RKUYWJGGJJZCIB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C#N)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


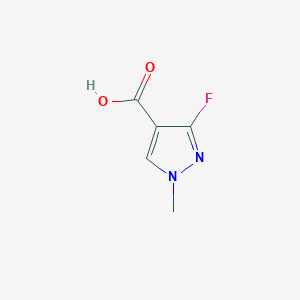
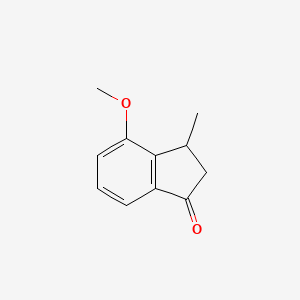

![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
